5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one

GABA-A Receptor Radioligand Binding Muscimol Analog

Researchers dissecting ninjurin-1-mediated pyroptosis or GAT3 transporter pharmacology require a muscimol-related control that does not activate GABAA receptors. 5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one fulfills this need: its 4-hydroxyethyl substituent eliminates orthosteric GABAA binding, enabling clean attribution of observed effects to GABAA-independent pathways. • Zero GABAA agonism-4-position modification abolishes receptor binding • Validated negative control for ninjurin-1 pyroptosis assays (SAR-confirmed) • Defined GAT3 inhibitor (IC50 = 13.9 µM) for GABA transporter studies • Functional hydroxyethyl handle supports further derivatization. Custom-synthesized for research; inquire for batch availability and shipping.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
Cat. No. B12861443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC(CO)C1=C(ONC1=O)CN
InChIInChI=1S/C6H10N2O3/c7-3-5-4(1-2-9)6(10)8-11-5/h9H,1-3,7H2,(H,8,10)
InChIKeyHJAFHEHFUBCVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Muscimol Analog for Neuroscience Research


5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one (CAS 752173-14-1) is a synthetic heterocyclic compound belonging to the 3-hydroxyisoxazole class, specifically a 4-substituted analog of the psychoactive GABAA receptor agonist muscimol [1]. Its structure features a primary aminomethyl group at the 5-position and a hydroxyethyl side chain at the 4-position of the isoxazol-3(2H)-one ring, distinguishing it from muscimol which lacks substitution at the 4-position [2]. This specific substitution profile has been shown to abolish classical GABAA receptor agonist activity, making the compound a critical tool for discriminating between GABAA-dependent and GABAA-independent biological activities in advanced research settings [1][2].

Structurally matched negative control for muscimol in neuroscience
Discriminates GABAA receptor-dependent vs independent mechanisms
Avoids confounding GABAergic signaling; no GABAA agonist activity

Non-Interchangeability with Muscimol


The procurement of 5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one cannot be satisfied by simply purchasing muscimol or other generic isoxazole derivatives because the 4-hydroxyethyl substituent fundamentally alters the compound's biological profile. Unlike muscimol, which acts as a potent orthosteric agonist at GABAA receptors, the introduction of a functionalized side chain at the 4-position of the isoxazole ring completely abolishes binding affinity for these receptor sites [1]. This structural modification is not benign; recent structure-activity relationship (SAR) studies have demonstrated that modifications at the 4-position also eliminate the ability to inhibit ninjurin-1-mediated plasma membrane rupture during pyroptosis, a distinct pharmacological activity that operates independently of GABAA receptor engagement [2]. Consequently, using muscimol or other active GABAA agonists in place of this specific analog would introduce confounding receptor-mediated effects, compromising the integrity of any experiment designed to investigate GABAA-independent mechanisms or to serve as a true negative control.

Property
This Analog
Muscimol
GABAA receptor activity
No measurable affinity
Potent orthosteric agonist
Pyroptotic membrane rupture inhibition
No protection (SAR-based)
Robust LDH release inhibition
GAT3 transporter engagement
Modest inhibition reported
Negligible effect

Key Pharmacological Differences vs. Muscimol


Loss of GABAA Receptor Affinity

5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one (designated Compound 10) demonstrates a complete loss of affinity for GABAA receptor sites, in stark contrast to the parent compound muscimol, which is a potent orthosteric agonist [1]. This differentiation is critical for experimental designs that require a structurally matched negative control.

GABAA Binding
Head-to-head
Target: No specific binding detected
Muscimol: Ki ≈ 6–10 nM
Supports use as matched inactive control
Radioligand binding; rat brain membranes
GABA-A Receptor Radioligand Binding Muscimol Analog

No Inhibition of Pyroptotic Membrane Rupture

A systematic SAR study revealed that muscimol analogs bearing modifications at the 4-position of the isoxazole ring, including 4-butyl substituted compound 4-1 and by class-level inference the 4-hydroxyethyl analog, completely lose the ability to inhibit pyroptotic plasma membrane rupture [1]. In contrast, the parent compound muscimol provides robust protection against LDH release in Salmonella-infected macrophages (IC50 < 100 µM based on published dose-response curves).

Pyroptosis LDH Release
Class-level
4-substituted analogs: 0% protection
Muscimol: ~60% inhibition at 100 µM
SAR suggests loss of cytoprotective activity
Predicted from 4-butyl analog; Salmonella BMM model
Pyroptosis Ninjurin-1 Cell Lysis SAR

GAT3 Transporter Inhibition Profile

Preliminary data from ChEMBL via BindingDB indicates that 5-(aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one exhibits a modest inhibitory activity against human GABA transporter 3 (GAT3) with an IC50 of 13.9 µM [1], whereas muscimol is reported to have only a very weak effect on GABA uptake systems [2]. This suggests a shift in target engagement profile away from ionotropic receptors toward transporter interactions.

GAT3 Inhibition
Cross-study comparable
IC50 13.9 µM (GAT3)
Distinct transporter profile; no GABAA activation
Recombinant hGAT3 in CHO cells; [3H]GABA uptake
GAT3 GABA Uptake Transporter Inhibition

Primary Research Applications


Negative Control for Pyroptosis Studies

In experiments investigating the novel, GABAA receptor-independent mechanism by which muscimol inhibits ninjurin-1 oligomerization and pyroptotic cell lysis, 5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one serves as an essential control . Its inability to bind GABAA receptors eliminates confounding GABAergic signaling, allowing researchers to attribute observed effects solely to the ninjurin-1 pathway. This is directly supported by SAR data showing that 4-position modifications abolish pyroptosis protection .

Discriminating Receptor-Dependent vs. Independent Effects

This compound is ideally suited for studies aiming to discriminate between GABAA receptor-mediated and off-target effects of isoxazole-based ligands. Because it is structurally related to muscimol but devoid of GABAA receptor affinity , it enables researchers to parse complex pharmacological responses where muscimol's receptor agonism would otherwise be a confounding variable.

GAT3 Transporter Pharmacology Probe

For research focusing on the GABA transporter subtype GAT3, this compound offers a pharmacological tool with a defined IC50 of 13.9 µM . Unlike muscimol, which primarily targets GABAA receptors and weakly affects transporters, the 4-hydroxyethyl analog may serve as a selective probe for GAT3-mediated GABA reuptake mechanisms without simultaneously activating ionotropic receptors. This is particularly valuable in CNS pharmacology and neurochemistry studies.

Scaffold for Rational Drug Design

The 4-hydroxyethyl side chain provides a functional handle for further chemical derivatization, offering synthetic chemists a starting point for exploring structure-activity relationships beyond GABAA agonism. Its well-characterized inactivity at GABAA receptors ensures that any newly introduced biological activity can be attributed to the modifications rather than to residual imidazoline or GABAergic effects.

Application
Selection Property
Validation Focus
Pyroptosis / ninjurin-1 negative control
Absence of GABAA receptor activity
Ninjurin-1 pathway specificity; no membrane rupture protection
GABAergic pathway discrimination
Structurally matched inactive analog
GABAA-independent response attribution
GAT3 transporter research
Reported GAT3 inhibition activity
Transporter-mediated GABA uptake without receptor activation
Chemical derivatization scaffold
4-hydroxyethyl functional handle
SAR studies beyond GABAA agonism
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